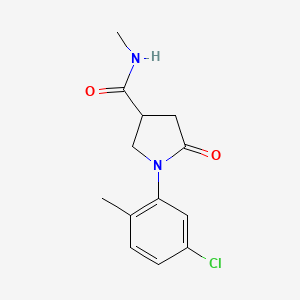
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic properties in a variety of neurological disorders.
Mecanismo De Acción
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the activity of a protein called mixed lineage kinase 3 (MLK3), which plays a role in cell death pathways. By inhibiting MLK3, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can protect neurons from degeneration and promote neuronal survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration, promote neuronal survival, and reduce inflammation. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of potential therapeutic applications in neurological disorders. However, one limitation of using 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it may not be effective in all models of neurological disorders.
Direcciones Futuras
There are several potential future directions for research on 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One area of focus could be on developing more potent and selective MLK3 inhibitors. Additionally, further studies could investigate the potential therapeutic applications of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could explore the potential use of 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in combination with other therapies, such as gene therapy or stem cell therapy.
Métodos De Síntesis
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylpyrrolidine and sodium hydride to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-pyrrolidin-3-ylcarboxamide. The final step involves the oxidation of the pyrrolidine ring to form 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic properties in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, 1-(5-chloro-2-methylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from degeneration and promote neuronal survival.
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-10(14)6-11(8)16-7-9(5-12(16)17)13(18)15-2/h3-4,6,9H,5,7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZDQRWGHFGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B5974543.png)
![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)
![4-[(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5974562.png)
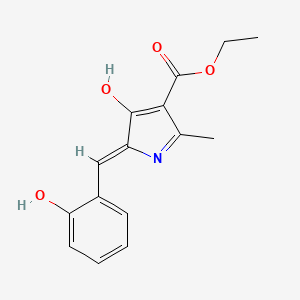
![N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5974583.png)
![2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
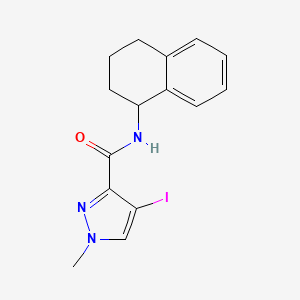
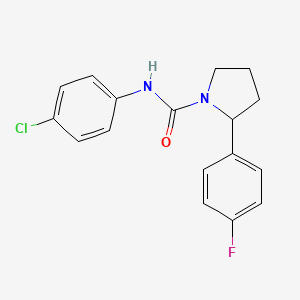
![N,N-dimethyl-N'-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B5974602.png)
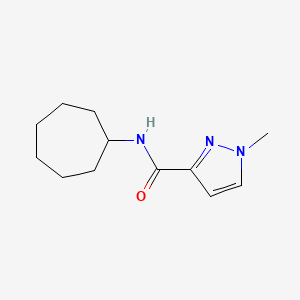
![N-(3,4-difluorobenzyl)-3-{1-[(4-methoxyphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B5974611.png)